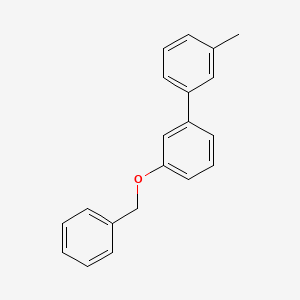

3-(Benzyloxy)-3'-methyl-1,1'-biphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Synthetic Chemistry

The biphenyl moiety, characterized by two phenyl rings linked by a single carbon-carbon bond, is a foundational structure in organic chemistry. arabjchem.orgresearchgate.net This scaffold is not merely a simple aromatic hydrocarbon but serves as a "privileged scaffold," a core structural framework that is recurrent in a multitude of biologically active compounds and functional materials. gre.ac.uk The prevalence of the biphenyl unit stems from its unique conformational properties, including restricted rotation around the central C-C bond, which can lead to atropisomerism—a form of axial chirality. This stereochemical feature is highly sought after in the design of chiral ligands for asymmetric catalysis. rsc.org

Furthermore, the biphenyl framework is a key building block in medicinal chemistry, appearing in various therapeutic agents. arabjchem.orgrsc.org Its derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antihypertensive effects. arabjchem.org In materials science, the rigidity and electronic properties of the biphenyl scaffold make it a crucial component in the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. researchgate.netrsc.org The synthesis of functionalized biphenyls is a major focus of modern synthetic chemistry, with methods like the Suzuki-Miyaura coupling reaction providing efficient and versatile routes to these important molecules. gre.ac.ukrsc.org

Overview of Aryl Ether Motifs in Complex Molecular Architectures

Aryl ether linkages (Ar-O-Ar') are another critical structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov The diaryl ether unit imparts a unique three-dimensional structure to molecules, characterized by a bent geometry that influences molecular recognition and binding properties. This structural feature is often essential for the biological activity of complex natural products like vancomycin. rsc.org

The synthesis of aryl ethers has traditionally been accomplished via the Ullmann condensation, a copper-catalyzed reaction that typically requires harsh conditions, such as high temperatures. nih.govwikipedia.org However, the importance of this motif has driven the development of milder and more efficient catalytic systems. Modern methods, including palladium-catalyzed Buchwald-Hartwig C-O coupling, have expanded the scope and functional group tolerance for aryl ether synthesis, making these structures more accessible for drug discovery and materials science applications. numberanalytics.comorganic-chemistry.org The combination of an aryl ether linkage with other key scaffolds, such as the biphenyl unit, allows for the construction of highly complex and functionally diverse molecular architectures.

Structural Context and Academic Interest of 3-(Benzyloxy)-3'-methyl-1,1'-biphenyl within Substituted Biphenyl Ether Chemistry

The compound this compound is a specific example of a substituted biphenyl ether. Its structure integrates three key components: a biphenyl core, a methyl substituent, and a benzyloxy group. The academic interest in this molecule lies not in a large volume of dedicated studies—as it appears to be a specialized research intermediate rather than a widely commercialized product—but in its representation of a class of compounds with significant synthetic and potential functional value.

Structure

2D Structure

3D Structure

Properties

CAS No. |

893737-64-9 |

|---|---|

Molecular Formula |

C20H18O |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

1-methyl-3-(3-phenylmethoxyphenyl)benzene |

InChI |

InChI=1S/C20H18O/c1-16-7-5-10-18(13-16)19-11-6-12-20(14-19)21-15-17-8-3-2-4-9-17/h2-14H,15H2,1H3 |

InChI Key |

YHMANNLCDHILRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Benzyloxy 3 Methyl 1,1 Biphenyl and Analogous Structures

Strategies for Carbon-Carbon Bond Formation in Biaryl Systems

The creation of the central carbon-carbon bond in biaryl compounds can be achieved through various methods, with palladium-catalyzed reactions being the most prominent and versatile. researchgate.netuwindsor.ca These methods have largely superseded classical approaches due to their milder reaction conditions and greater reliability. wikipedia.org

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, providing powerful tools for the formation of C-C bonds. uwindsor.ca These reactions generally involve the coupling of an organometallic reagent with an organic halide or triflate. wikipedia.org The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. uwindsor.cawikipedia.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity, especially with challenging substrates like aryl chlorides. uwindsor.ca

The Suzuki-Miyaura coupling is one of the most widely used methods for biaryl synthesis due to its mild reaction conditions, high functional group tolerance, and the use of generally non-toxic and stable boronic acids or their esters as coupling partners. gre.ac.uknih.govlibretexts.org The reaction involves the palladium-catalyzed coupling of an aryl- or vinyl-boron species with an aryl, vinyl, or alkyl halide or triflate in the presence of a base. libretexts.org

For the synthesis of a benzyloxy biphenyl (B1667301) derivative, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of a benzyloxy-substituted aryl halide with a methyl-substituted phenylboronic acid, or vice versa. The selection of appropriate palladium catalysts and ligands, such as those based on bulky, electron-rich phosphines, is critical for efficient coupling, especially when dealing with less reactive aryl chlorides. uwindsor.calibretexts.org The reaction conditions, including the choice of base and solvent, are also optimized to ensure high yields. researchgate.net For instance, the synthesis of various biphenyls has been achieved using palladium chloride complexes with phosphine ligands, with cesium carbonate as the base in a mixed solvent system. nih.gov

A practical approach for synthesizing diverse (benzyl)biphenyls involves the successive Suzuki-Miyaura coupling of bromo- and chloro-substituted benzyl (B1604629) esters with two different boronic acids. nih.gov This highlights the tunability of the reaction to create complex, unsymmetrical biaryl structures. The reaction can often be conducted under an air atmosphere, adding to its practical convenience. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl2(dppf)·CH2Cl2 | Cs2CO3 | THF/H2O | 77 | Good | nih.gov |

| PdCl2 / Bidentate bis(phosphine)s | Not specified | Not specified | Not specified | Comparable to other methods | nih.gov |

| Pd(OAc)2/PCy3/MeOH | Not specified | Not specified | Not specified | Very good | organic-chemistry.org |

| Pd/C | Na2CO3 | EtOH/water | <40 | up to 99 | researchgate.net |

This table is for illustrative purposes and specific conditions may vary based on the exact substrates.

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. wikipedia.org A key advantage of the Negishi coupling is the relatively low nucleophilicity of the organozinc reagents, which allows for a high degree of functional group tolerance, including the presence of ketones and other electrophilic groups in the coupling partners. youtube.com

Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide, such as zinc bromide. youtube.com The Negishi coupling has been successfully applied to the synthesis of a wide range of substituted biaryls, including those containing heterocyclic rings. capes.gov.br Recent advancements have enabled these couplings to be performed at low temperatures, from 0°C to room temperature, for the preparation of highly functionalized and sterically hindered biaryls. capes.gov.br The reaction is versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

For the synthesis of a molecule like 3-(benzyloxy)-3'-methyl-1,1'-biphenyl, a Negishi coupling could involve the reaction of a benzyloxy-substituted aryl halide with a (3-methylphenyl)zinc halide. The choice between a palladium or nickel catalyst can influence the reaction's scope and efficiency. wikipedia.orgnih.gov

Table 2: Features of Negishi Coupling for Biaryl Synthesis

| Feature | Description | Reference |

| Organometallic Reagent | Organozinc halides (R-ZnX) | wikipedia.orgyoutube.com |

| Catalyst | Palladium(0) or Nickel complexes | wikipedia.org |

| Key Advantage | High functional group tolerance due to moderate reactivity of organozinc reagents. | youtube.com |

| Substrate Scope | Couples sp³, sp², and sp carbons; effective for hindered and heterocyclic systems. | wikipedia.orgcapes.gov.br |

| Industrial Application | Used in the synthesis of complex molecules, such as the drug candidate PDE472. | wikipedia.org |

Kumada Coupling: As the first reported transition-metal-catalyzed cross-coupling reaction, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org This method is advantageous for its use of readily available Grignard reagents. organic-chemistry.org However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. openochem.org Despite this limitation, the Kumada coupling remains a valuable tool for synthesizing unsymmetrical biaryls, particularly on an industrial scale where cost-effectiveness is crucial. organic-chemistry.org Recent developments have focused on expanding the scope to include less reactive aryl electrophiles like chlorides and fluorides through the use of specialized ligands. organic-chemistry.org

Hiyama Coupling: The Hiyama coupling involves the palladium-catalyzed reaction of organosilanes with organic halides. organic-chemistry.orgwikipedia.org A key feature of this reaction is the need for an activating agent, typically a fluoride source like TBAF, to generate a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org Organosilanes are attractive coupling partners due to their stability, low toxicity, and ease of handling. rsc.orgnih.gov The Hiyama coupling has proven to be a versatile method for the synthesis of biaryl derivatives, tolerating a wide range of functional groups and applicable under mild conditions. rsc.org Variations of the reaction have been developed that proceed without the need for a fluoride activator, further expanding its utility. organic-chemistry.orgacs.org

Stille Coupling: The Stille reaction employs organotin compounds (stannanes) as the organometallic partner in a palladium-catalyzed cross-coupling with organic halides or triflates. wikipedia.orgorganic-chemistry.org A significant advantage of the Stille coupling is the stability of organostannanes to air and moisture, and the reaction's tolerance for a broad array of functional groups. nih.gov This has made it a popular choice for the synthesis of complex molecules and natural products. nih.govwiley-vch.de The primary drawback of the Stille reaction is the toxicity of the tin reagents and byproducts. organic-chemistry.org The mechanism follows the typical cross-coupling cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Table 3: Comparison of Kumada, Hiyama, and Stille Couplings for Biaryl Synthesis

| Coupling Reaction | Organometallic Reagent | Key Features | Primary Limitation |

| Kumada | Grignard Reagent (R-MgX) | Uses readily available reagents; cost-effective. | Low functional group tolerance due to high reactivity of Grignard reagents. openochem.org |

| Hiyama | Organosilane (R-SiR'3) | Stable, non-toxic reagents; high functional group tolerance. rsc.orgnih.gov | Often requires a fluoride activator, which can be basic and cleave silyl protecting groups. wikipedia.org |

| Stille | Organostannane (R-SnR'3) | Air and moisture stable reagents; excellent functional group tolerance. nih.gov | Toxicity of tin compounds. organic-chemistry.org |

The Heck reaction traditionally involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. youtube.com The oxidative Heck reaction is a variation that starts with a Pd(II) catalyst and typically uses an organometallic reagent like an organoboronic acid. nih.gov This process is initiated by a transmetalation step rather than oxidative addition and requires a reoxidant to regenerate the active Pd(II) catalyst. nih.gov

This methodology can be applied to the synthesis of α,β-unsaturated aldehydes that incorporate a biaryl structure. For example, an aryltrifluoroborate or an aryl MIDA boronate containing a pre-formed biaryl moiety could be coupled with a vinyl ether. Subsequent hydrolysis of the resulting enol ether would yield the desired α,β-unsaturated aldehyde. The reaction often employs an oxidizing agent like p-benzoquinone (p-BQ) or molecular oxygen to maintain the palladium catalyst in its active +2 oxidation state. nih.gov This approach provides a route to complex molecules containing both a biaryl unit and a reactive aldehyde functionality.

Before the advent of palladium-catalyzed cross-coupling reactions, the Ullmann reaction was a primary method for synthesizing symmetrical biaryl compounds. vedantu.combyjus.com This reaction involves the copper-mediated coupling of two molecules of an aryl halide at high temperatures. vedantu.combyjus.com The traditional Ullmann reaction often requires stoichiometric amounts of copper and harsh conditions, leading to potentially erratic yields. wikipedia.org

The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org While modern cross-coupling methods are generally preferred, the Ullmann reaction can still be a viable option, particularly for the synthesis of symmetrical biaryls from electron-deficient aryl halides. wikipedia.org "Ullmann-type" reactions have also been expanded to include copper-catalyzed nucleophilic aromatic substitutions. byjus.com

Classical Aryl-Aryl Coupling Methodologies

Introduction and Manipulation of the Benzyloxy Moiety

The benzyloxy group is a key feature of the target molecule. Its introduction is typically achieved by forming an ether bond, a fundamental transformation in organic synthesis.

The most common and direct strategy for forming the benzyloxy aryl ether is the Williamson ether synthesis. This method involves the alkylation of a phenolic precursor. In the context of synthesizing this compound, the precursor would be 3'-methyl-[1,1'-biphenyl]-3-ol.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

Deprotonation: The phenolic hydroxyl group is deprotonated using a suitable base (e.g., sodium carbonate, sodium hydride) to form a more nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of an alkyl halide, in this case, benzyl bromide or benzyl chloride. The halide is displaced, forming the ether linkage.

This method is highly effective for primary alkyl halides like benzyl halides. The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, to facilitate the SN2 pathway.

Table 2: Key Components of Williamson Ether Synthesis for this compound

| Component | Role | Example |

| Phenolic Precursor | Nucleophile Source | 3'-methyl-[1,1'-biphenyl]-3-ol |

| Base | Deprotonating Agent | Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃) |

| Alkylating Agent | Electrophile | Benzyl Bromide (BnBr) |

| Solvent | Reaction Medium | Dimethylformamide (DMF), Acetonitrile |

An alternative strategy for forming aryl ethers is through nucleophilic aromatic substitution (SNAr). Unlike the Williamson synthesis where the alcohol is the nucleophile, in SNAr, an alkoxide acts as a nucleophile to displace a leaving group (typically a halide) from an aromatic ring.

This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. The mechanism involves two steps:

Addition: The nucleophile (e.g., benzyloxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This temporarily disrupts the aromaticity of the ring.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final aryl ether product.

Strategic Use of Benzyloxy as a Protecting Group in Multi-Step Organic Synthesis

Installation and Stability: The benzyl group is typically installed via the Williamson ether synthesis, where an alkoxide, formed by deprotonating an alcohol with a base like sodium hydride (NaH), reacts with benzyl bromide. organic-chemistry.org For substrates requiring milder conditions or enhanced selectivity, such as in diols, bases like silver(I) oxide (Ag₂O) can be employed. organic-chemistry.org Alternatively, for acid-sensitive substrates, benzyl trichloroacetimidate can be used for protection under acidic conditions. organic-chemistry.org The benzyl ether is robust and inert to a wide range of conditions, including many acidic and basic environments, organometallic reagents, and some oxidizing and reducing agents, making it suitable for multi-step sequences. beilstein-journals.org

Cleavage: A key strategic advantage of the benzyl group is its facile removal under specific, mild conditions that often leave other functional groups intact. The most common method for deprotection is catalytic hydrogenation. organic-chemistry.org This reaction, typically carried out with a palladium-on-carbon (Pd/C) catalyst under an atmosphere of hydrogen gas, cleaves the benzyl ether to regenerate the alcohol and produces toluene as a byproduct. organic-chemistry.org In molecules containing other reducible groups, such as alkenes or alkynes, hydrogen transfer reagents like 1,4-cyclohexadiene can be used as the hydrogen source to prevent unwanted reductions. organic-chemistry.org While cleavage with strong acids is possible, it is less common due to the harsh conditions required. organic-chemistry.org Certain substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, can be cleaved under oxidative conditions with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), offering an alternative deprotection pathway. organic-chemistry.org

This strategic deployment allows the hydroxyl group to be protected during the construction of the core biphenyl structure—for instance, via cross-coupling reactions—and then deprotected at a later stage to yield the final product or to allow for further functionalization.

Regioselective Installation of the Methyl Group and Positional Isomerism

The precise placement of substituents on the biphenyl scaffold is critical for determining the final compound's properties. The synthesis of this compound requires the controlled installation of a methyl group at the 3'-position, a task that relies on advanced regioselective techniques.

Traditional methods for methylating aromatic rings, such as Friedel-Crafts alkylation, often suffer from a lack of regioselectivity and issues with polyalkylation. Modern synthetic chemistry has developed more refined strategies that utilize directing groups to achieve site-selective C–H methylation. rsc.org

One powerful strategy involves the use of a directing group (DG) on the aromatic ring to guide a transition-metal catalyst to a specific C-H bond. For example, functional groups like carboxylic acids and ketones can direct palladium catalysts to perform ortho-methylation. rsc.org This approach was successfully used in the total synthesis of (+)-hongoquercin A, where a carboxylic acid directed two sequential C-H functionalizations. rsc.org Various methylating agents can be employed in these reactions, including organometallic reagents like trimethylaluminum (AlMe₃) or methyltrifluoroborate salts (MeBF₃K). rsc.org

Biocatalysis offers another advanced approach. For instance, the regioselective methylation of catechols has been achieved using cobalamin-dependent methyltransferases. nih.gov These enzymes can distinguish between different hydroxyl groups on a substituted ring, with selectivity often tunable by altering reaction conditions such as pH or the use of co-solvents. nih.gov For catechols with hydrophilic substituents, methylation tends to occur at the meta-position, while hydrophobic substituents direct methylation to the para-position. nih.gov Such enzymatic methods provide high selectivity under mild, environmentally benign conditions.

Table 1: Comparison of Selected Directed C-H Methylation Strategies

| Directing Group | Methyl Source | Catalyst/Conditions | Key Features |

| Carboxylic Acid | MeBF₃K | Pd(OAc)₂, Boc-Phe-OH ligand, 90 °C | Enables ortho-methylation; successfully used in complex natural product synthesis. rsc.org |

| Ketone/Ester | AlMe₃ | Fe(acac)₃, N-heterocyclic carbene ligand | Effective for ortho-methylation of various carbonyl-containing arenes. rsc.org |

| Amide | MeBF₃K | Pd(OAc)₂, Boc-Thr(t-Bu)-OH ligand, 110 °C | Provides high yields for ortho-methylation of anilides. rsc.org |

| Hydroxyl (Catechol) | S-adenosyl methionine (co-factor) | Cobalamin-dependent methyltransferase (enzyme) | High regioselectivity (meta vs. para) dependent on other substituents; mild, aqueous conditions. nih.gov |

The synthesis of the biphenyl core itself is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. rsc.orgrsc.org Methods such as the Suzuki-Miyaura, Negishi, and Ullmann reactions are fundamental to forming the C-C bond between the two aryl rings. rsc.orgrsc.org

The Suzuki-Miyaura coupling is particularly prevalent, reacting an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. rsc.org For a molecule like this compound, this could involve coupling 3-benzyloxyphenylboronic acid with 3-bromotoluene, or 3-benzyloxyphenylbromide with 3-methylphenylboronic acid. The choice of reactants and catalyst system is crucial for achieving high yields and regioselectivity. rsc.orgrsc.org

Furthermore, substituted biphenyls can exhibit a form of chirality known as atropisomerism. This occurs when rotation around the single bond connecting the two aryl rings is hindered by bulky substituents at the ortho positions. youtube.comstackexchange.com If the substitution pattern is asymmetric, the molecule can be resolved into stable, non-superimposable mirror images (enantiomers). While this compound lacks bulky ortho groups and is therefore not chiral, the synthesis of analogous structures often requires stereoselective methods. Asymmetric Suzuki-Miyaura couplings, using chiral ligands, have been developed to produce enantioenriched axially chiral biaryls with high selectivity. nih.gov

Table 2: Overview of Key Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction Name | Coupling Partners | Catalyst (Typical) | Key Characteristics |

| Suzuki-Miyaura | Arylboronic acid/ester + Aryl halide/triflate | Palladium complex (e.g., Pd(PPh₃)₄) | Tolerant of many functional groups; mild reaction conditions; boronic acids are often stable and accessible. rsc.org |

| Negishi | Arylzinc halide + Aryl halide/triflate | Palladium or Nickel complex | High reactivity and chemoselectivity; organozinc reagents are moisture-sensitive. rsc.org |

| Stille | Arylstannane + Aryl halide/triflate | Palladium complex | Tolerant of functional groups; toxicity of organotin compounds is a major drawback. rsc.org |

| Ullmann | Aryl halide + Aryl halide | Copper (often stoichiometric) | Classic method, often requiring high temperatures; modern versions use catalysts and are milder. rsc.org |

Innovative Synthetic Approaches and Process Enhancements

To streamline the synthesis of complex molecules, modern organic chemistry emphasizes the development of one-pot reactions and the use of process intensification techniques like sonication.

In the context of biphenyl ethers, a one-pot process could theoretically combine a Suzuki coupling to form the biphenyl backbone with a subsequent etherification reaction. For example, a reaction could be designed where an aryl halide is first coupled with a hydroxy-substituted arylboronic acid. Then, without isolation, a base and an alkyl halide (like benzyl bromide) could be added to the same reaction vessel to perform a Williamson ether synthesis on the newly introduced hydroxyl group. The success of such a sequence depends on the compatibility of the reagents and catalysts across both steps. The development of robust catalyst systems that can facilitate both C-C (coupling) and C-O (etherification) bond formation is an active area of research. acs.org

The formation of the benzyloxy ether linkage is a critical step in synthesizing the title compound. This transformation, often a nucleophilic substitution, can be significantly enhanced by combining Phase-Transfer Catalysis (PTC) with ultrasound irradiation (sonochemistry). hielscher.comresearchgate.net

PTC is a technique used for reactions between reagents in immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). youtube.comresearchgate.net A phase-transfer catalyst, such as a quaternary ammonium salt, transports the nucleophile from the aqueous phase to the organic phase, where it can react with the substrate. youtube.com This avoids the need for expensive, anhydrous polar aprotic solvents. youtube.com

Ultrasonication enhances PTC by using high-frequency sound waves (typically 20-40 kHz) to induce acoustic cavitation—the formation and collapse of microscopic bubbles. hielscher.comresearchgate.net This process has several benefits:

Increased Interfacial Area: Cavitation creates extremely fine emulsions between the immiscible liquid phases, dramatically increasing the surface area where the reaction can occur. hielscher.com

Enhanced Mass Transfer: The mechanical agitation accelerates the transport of the catalyst and reactants across phase boundaries. researchgate.net

Activation Energy: The localized high temperatures and pressures from bubble collapse provide the kinetic energy to accelerate reaction rates. hielscher.com

The synergistic effect of PTC and ultrasound can lead to significantly faster reactions, higher yields, and milder conditions compared to silent (unsonicated) or mechanically stirred systems. In some cases, ultrasound can even promote the reaction without a catalyst. capes.gov.br

Table 3: Effect of Ultrasonication on PTC Reaction Rate

| Condition | Ultrasonic Power | Observed Reaction Rate (min⁻¹) | Rate Enhancement Factor |

| Silent (Mechanical Stirring) | 0 W | 0.0563 | 1.0x |

| Ultrasonication | 300 W | 0.106 | ~1.9x |

Data adapted from a study on a solid-liquid phase-transfer catalysis reaction, demonstrating the significant rate enhancement provided by ultrasonic irradiation. hielscher.com

Mechanochemical Approaches for Biphenyl Derivative Synthesis (e.g., Ball-Milling)

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful and sustainable tool in synthetic organic chemistry. Ball-milling, a prominent technique in this field, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis, often leading to higher yields, shorter reaction times, and unique reactivity.

The synthesis of biphenyl derivatives via ball-milling has been successfully demonstrated through various reaction pathways. One notable example is the palladium-catalyzed oxidative homocoupling of aryl boronic acids. rsc.org This method allows for the simple, rapid, and efficient synthesis of a range of biphenyl-derived materials in moderate to good yields without the need for ligands and in the presence of air. rsc.org The direct mechanocatalysis in ball-milling can also facilitate the dehydrogenative coupling of aromatic compounds. rsc.org

Furthermore, mechanochemical methods have been applied to classic C-C bond-forming reactions for biphenyl synthesis. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of biphenyl synthesis, has been adapted to mechanochemical conditions. For instance, poly(para-phenylene) has been synthesized via mechanochemical Suzuki polymerization using palladium catalysts. In some cases, the palladium milling balls themselves can act as the catalyst, eliminating the need for catalyst powders and ligands. researchgate.net

Another application is the Friedel-Crafts acylation reaction. The synthesis of biphenyl-4-carbonyl-benzoic acid has been achieved through a solvent-free mechanochemical ball-milling method by reacting biphenyl with phthalic anhydride in the presence of aluminum chloride (AlCl₃). rsc.org

The table below summarizes key findings from research on the mechanochemical synthesis of biphenyl derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Oxidative Homocoupling | Aryl boronic acids | Pd(OAc)₂, Ball-milling, Solvent-free, Ligand-free | Biphenyl derivatives | Modest to Good | rsc.org |

| Friedel-Crafts Acylation | Biphenyl, Phthalic anhydride | AlCl₃, Ball-milling, Solvent-free | Biphenyl-4-carbonyl-benzoic acid | Not specified | rsc.org |

| Suzuki Polymerization | 4-iodophenylboronic acid | Pd(OAc)₂, Pd black, or Pd milling balls, Ball-milling | Poly(para-phenylene) | Not specified | researchgate.net |

| Dehydrogenative Coupling | Benzene | Alkali metals (K, Cs, Rb), Ball-milling | Biphenyl | Not specified | rsc.org |

Synthesis of Substituted Biphenyls from Aromatic Enamino Ketones

A notable methodology for the synthesis of substituted biphenyls involves the use of aromatic enamino ketones as key intermediates. This approach provides a versatile pathway to highly functionalized biphenyl derivatives. wisdomlib.org

The synthesis commences with the Claisen condensation of an aromatic ketone with ethyl formate in the presence of a base like dry sodium methoxide, typically under an inert atmosphere. This reaction yields a hydroxymethylene ketone intermediate. Subsequently, the hydroxymethylene ketone is reacted with a secondary amine, such as pyrrolidine, to form the corresponding enamino-ketone. wisdomlib.org

The crucial step in forming the biphenyl ring system involves the reaction of the enamino-ketone with a compound containing an active methylene group, such as malononitrile. This reaction is typically carried out under Knoevenagel condensation conditions, for example, by refluxing in dry benzene with continuous water separation and in the presence of a catalyst like ammonium acetate. This sequence successfully yields substituted biphenyls in good yields. wisdomlib.org

This strategy is advantageous as it allows for the introduction of various functional groups into the final biphenyl structure, depending on the starting aromatic ketone and the active methylene compound used. wisdomlib.org

The table below outlines the general steps and intermediates in the synthesis of substituted biphenyls from aromatic enamino ketones.

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

| 1. Claisen Condensation | Aromatic ketone, Ethyl formate | Dry sodium methoxide, Nitrogen atmosphere | Hydroxymethylene ketone | wisdomlib.org |

| 2. Enamine Formation | Hydroxymethylene ketone, Pyrrolidine | Not specified | Aromatic enamino-ketone | wisdomlib.org |

| 3. Biphenyl Formation | Aromatic enamino-ketone, Malononitrile | Ammonium acetate, Reflux in dry benzene | Substituted biphenyl | wisdomlib.org |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the chemical environment of individual protons and carbons, their connectivity, and spatial relationships. For 3-(Benzyloxy)-3'-methyl-1,1'-biphenyl, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is employed for a comprehensive structural assignment.

Proton NMR (¹H NMR) spectroscopy is the first step in the structural elucidation process, offering a map of all proton environments within the molecule. The spectrum of this compound would be expected to show distinct signals for the aromatic protons on both biphenyl (B1667301) rings, the benzylic methylene protons, and the methyl protons.

The aromatic region (typically δ 7.0-8.0 ppm) would display a complex series of multiplets due to the various coupling interactions between adjacent protons on the two different phenyl rings. The protons on the benzyloxy-substituted ring and the methyl-substituted ring would have unique chemical shifts influenced by the electronic effects of their respective substituents. The five protons of the benzyl (B1604629) group's phenyl ring would also resonate in this region. The benzylic protons (-O-CH₂-Ph) would likely appear as a characteristic singlet around δ 5.1 ppm, as they are adjacent to an oxygen atom and a phenyl group but have no adjacent protons to couple with. The methyl group (-CH₃) protons on the second biphenyl ring would be observed as a singlet further upfield, typically around δ 2.4 ppm. Integration of these signals would confirm the number of protons in each environment, corresponding to the molecular formula.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted data based on known values for similar structural motifs, as specific experimental data for the target compound is not available in the provided search results.

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (Biphenyl & Benzyl) | 7.00 - 7.60 | Multiplet (m) | 13H |

| Benzylic Protons (-O-CH₂-Ph) | ~5.13 | Singlet (s) | 2H |

| Methyl Protons (-CH₃) | ~2.46 | Singlet (s) | 3H |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton of this compound. The spectrum would show distinct peaks for the biphenyl carbons, the benzyl group carbons, and the methyl carbon.

The quaternary carbons, including those at the biphenyl linkage (C1, C1'), the points of substitution (C3, C3'), and the ipso-carbon of the benzyl group, would appear as sharp signals. The benzyloxy-substituted carbon (C3) would be shifted downfield due to the deshielding effect of the oxygen atom. Aromatic CH carbons would resonate in the typical range of δ 110-130 ppm. The benzylic carbon (-O-CH₂-Ph) would be expected around δ 70 ppm, while the methyl carbon signal would appear upfield around δ 21 ppm. rsc.org The total count of signals would correspond to the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted data based on known values for similar structural motifs, as specific experimental data for the target compound is not available in the provided search results.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Carbons (C-O, C-C, C-CH₃) | 159.0, 141.5, 141.0, 138.5, 137.0 |

| Aromatic CH Carbons | 115.0 - 130.0 |

| Benzylic Carbon (-O-C H₂-Ph) | ~70.1 |

| Methyl Carbon (-CH₃) | ~21.5 |

Two-dimensional (2D) NMR experiments are vital for assembling the complete molecular structure by establishing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It would be used to trace the connectivity of protons within each aromatic ring, confirming the substitution patterns by showing which protons are adjacent to one another. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This would definitively assign the proton signal for each aromatic CH group to its corresponding carbon atom, and similarly for the benzylic and methyl groups. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is arguably the most powerful tool for piecing together the molecular fragments. For instance, an HMBC experiment would show a correlation from the benzylic protons (-CH₂) to the ipso-carbon of the benzyl ring and, crucially, to the C3 carbon of the biphenyl system, confirming the position of the benzyloxy group. It would also show correlations between the methyl protons and the carbons of their attached phenyl ring, confirming the '3'-methyl' substitution. st-andrews.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are bonded. princeton.edu NOESY can help confirm the stereochemistry and conformation, for example, by showing correlations between the benzylic protons and the protons at the 2- and 4-positions of the same ring.

Together, these 2D NMR techniques provide an unambiguous and detailed picture of the atomic connectivity and spatial arrangement of this compound.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, allowing for the determination of its elemental composition. rsc.org For this compound (C₂₀H₁₈O), the calculated exact mass would be compared to the experimentally measured value. An HRMS analysis, typically using Electrospray Ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. rsc.org The extremely high precision of HRMS (often to within 5 ppm) allows for the confident assignment of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Table 3: HRMS Data for this compound This table contains calculated values for the target compound.

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₂₀H₁₉O⁺ | 275.1430 |

| [M+Na]⁺ | C₂₀H₁₈NaO⁺ | 297.1250 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is invaluable for assessing the purity of the synthesized this compound. The sample is passed through an LC column, which separates the target compound from any starting materials, byproducts, or other impurities. The eluent from the column is then introduced into the mass spectrometer. A pure sample will show a single major peak in the chromatogram at a specific retention time, and the mass spectrum corresponding to that peak will show the expected molecular ion for the target compound. rsc.org This confirms both the purity and the molecular weight of the compound in a single analysis. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique "fingerprint" of the molecule.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the biphenyl core, the benzyl ether linkage, and the methyl group. Key predicted vibrational frequencies are detailed in the table below. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The presence of the ether linkage (C-O-C) is typically confirmed by strong C-O stretching bands in the 1250-1000 cm⁻¹ region. The methyl group would be identified by its characteristic C-H stretching and bending vibrations. researchgate.netchemicalbook.comnist.gov Analysis of related biphenyl compounds supports these predictions. researchgate.netresearchgate.net

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic (sp² C-H) | 3100-3000 |

| C-H Stretch | Alkyl (sp³ C-H in -CH₃ and -CH₂-) | 3000-2850 |

| C=C Stretch | Aromatic Ring | 1600-1450 |

| C-O-C Stretch | Aryl-Alkyl Ether | 1275-1200 (asymmetric) |

| 1075-1020 (symmetric) | ||

| C-H Bend | Methyl Group | ~1450 and ~1375 |

| C-H Bend | Aromatic (out-of-plane) | 900-675 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. For conjugated systems like biphenyls, this technique is particularly informative about the extent of π-electron delocalization. science-softcon.de

The UV-Vis spectrum of this compound is expected to be dominated by the biphenyl chromophore. Biphenyl itself exhibits a strong absorption band (the K-band) around 250 nm, which is attributed to a π → π* transition of the conjugated system. researchgate.netspectrabase.com The presence of substituents—the benzyloxy and methyl groups—is expected to cause a bathochromic (red) shift in the absorption maximum (λ_max) and potentially an increase in the molar absorptivity (ε). The benzyloxy group, with its oxygen lone pairs, can extend the conjugation, while the methyl group acts as a weak auxochrome. The exact position of λ_max would depend on the solvent used due to solvatochromic effects. researchgate.net

Table 2: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Predicted λ_max (nm) | Solvent |

|---|---|---|---|

| π → π* | Biphenyl System | ~255 - 265 | Ethanol or Methanol |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and torsion angles, providing an unambiguous structural proof. cambridge.org

While a crystal structure for this compound is not publicly documented, data from highly analogous compounds, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid and other benzyloxy derivatives, allow for a detailed prediction of its solid-state conformation. nih.goviucr.orgnih.govnih.gov A key structural feature of biphenyls is the torsion angle (dihedral angle) between the two phenyl rings, which is influenced by the steric hindrance of substituents. For the target molecule, a non-planar conformation is expected. The benzyloxy group typically adopts a conformation where the C-O-C-C torsion angle is close to 180° (anti-periplanar). nih.govnih.gov The analysis would also reveal intermolecular interactions, such as π–π stacking or C–H⋯π interactions, that dictate the crystal packing. nih.govnih.gov

Table 3: Key Parameters Obtained from a Hypothetical X-ray Crystallography Study

| Parameter | Information Provided | Expected Finding for this compound |

|---|---|---|

| Crystal System & Space Group | Symmetry of the unit cell | e.g., Monoclinic, P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell | Specific values in Å and ° |

| Biphenyl Dihedral Angle | Twist between the two phenyl rings | A significant non-zero angle (e.g., 25-50°) |

| C-O-C-C Torsion Angle | Conformation of the benzyloxy linker | Approximately 180° |

| Bond Lengths and Angles | Precise geometric data for all bonds | Conforms to standard values for sp², sp³, C-O, C-C, C-H bonds |

| Intermolecular Interactions | Crystal packing forces | C-H⋯π interactions, π–π stacking |

Complementary Analytical Methods for Compound Verification

To ensure the identity and purity of a synthesized compound, spectroscopic data is complemented by other analytical methods.

Elemental analysis determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimental results are compared against the theoretical values calculated from the molecular formula. This technique is crucial for confirming the elemental composition and assessing the purity of a sample, as the presence of impurities (like residual solvents or starting materials) would lead to deviations from the calculated values. The molecular formula for this compound is C₂₀H₁₈O.

Table 4: Elemental Composition of this compound

| Element | Molecular Formula | Calculated Mass Percentage (%) |

|---|---|---|

| Carbon (C) | C₂₀H₁₈O | 87.55% |

| Hydrogen (H) | C₂₀H₁₈O | 6.61% |

Chromatographic techniques are essential for verifying the purity of a compound by separating it from any potential impurities.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor reaction progress and assess purity. wpmucdn.comnih.gov A spot of the compound is applied to a plate coated with a stationary phase (e.g., silica gel), and a mobile phase (eluent) is allowed to ascend the plate. wpmucdn.com The compound's purity is indicated by the presence of a single spot. The retention factor (R_f), the ratio of the distance traveled by the compound to that of the solvent front, is a characteristic value for a given compound, stationary phase, and mobile phase. wpmucdn.comhistory-commons.net For a nonpolar compound like this compound, a common mobile phase would be a mixture of a nonpolar solvent like hexane and a slightly more polar solvent like ethyl acetate. unimi.it

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for purity assessment. tandfonline.comchromatographyonline.com The sample is injected into a column packed with a stationary phase (e.g., C18 for reversed-phase HPLC), and a liquid mobile phase (e.g., a mixture of acetonitrile and water) pushes it through. chromatographyonline.comscielo.br A pure compound will typically show a single peak in the resulting chromatogram. The area of the peak is proportional to the concentration, allowing for quantification of purity, often exceeding 95-99% for well-purified compounds. Biphenyl stationary phases have also shown high selectivity for separating related aromatic compounds. chromatographyonline.comchromatographyonline.com

Table 5: Parameters in Chromatographic Purity Analysis

| Technique | Key Parameter | Description |

|---|---|---|

| TLC | Retention Factor (R_f) | Ratio of solute travel distance to solvent travel distance. A single spot indicates high purity. |

| HPLC | Retention Time (t_R) | Time taken for the compound to pass through the column. A single, sharp peak indicates high purity. |

| HPLC | Peak Area % | The area of the main peak relative to the total area of all peaks, used to quantify purity. |

Computational Chemistry and Theoretical Investigations of 3 Benzyloxy 3 Methyl 1,1 Biphenyl

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For a compound like 3-(Benzyloxy)-3'-methyl-1,1'-biphenyl, DFT calculations would be employed to determine its optimized molecular geometry, electronic distribution, and reactivity indicators.

In studies of structurally related benzyloxy-biphenyl derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6–311+G(d,p), have been successfully used to optimize molecular structures. rri.res.in The calculated bond lengths, bond angles, and torsion angles from such studies typically show good correlation with experimental values obtained from X-ray crystallography. rri.res.in

A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For instance, in a study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.3337 eV, providing a quantitative measure of its electronic stability. rri.res.in Similar calculations for this compound would elucidate how the specific placement of the benzyloxy and methyl groups influences its electronic profile and reactivity.

Table 1: Representative DFT-Calculated Parameters for a Related Biphenyl (B1667301) System This table is based on data from a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, to illustrate typical DFT findings.

| Parameter | Description | Representative Value | Reference |

|---|---|---|---|

| Method/Basis Set | Level of theory used for the calculation. | B3LYP/6–311+G(d,p) | rri.res.in |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Not Specified | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Not Specified | |

| HOMO-LUMO Gap | Energy difference indicating chemical stability. | 4.3337 eV | rri.res.in |

Conformational Analysis and Molecular Dynamics Simulations for Energy Landscapes and Flexibility

The three-dimensional structure and flexibility of this compound are largely defined by the rotation around the single bond connecting the two phenyl rings and the torsion of the benzyloxy group. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these features.

Molecular Modeling and Docking Simulations for Analyzing Intermolecular Interactions and Binding Topologies

Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) might bind to the active site of a protein or other macromolecular target. This is particularly relevant in drug discovery, where biphenyl moieties are recognized as important scaffolds. nih.gov

For this compound, a docking study would involve placing the molecule into the binding pocket of a target receptor and calculating a "docking score" or binding affinity, typically in kcal/mol, which estimates the strength of the interaction. The simulation also identifies the specific binding mode, detailing the intermolecular interactions responsible for the association.

In a study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, molecular docking against the SARS-CoV-2 Omicron variant protein (PDB ID: 8BEC) yielded a strong binding affinity of -7.6 kcal/mol. rri.res.innih.gov The analysis revealed key interactions, including hydrogen bonds and π-donor hydrogen bonds with specific amino acid residues. nih.gov A similar investigation of this compound would identify its potential biological targets and elucidate the crucial structural features for binding, guiding the design of more potent derivatives.

Table 2: Illustrative Molecular Docking Results for a Benzyloxy-Biphenyl Derivative This table showcases typical data obtained from a molecular docking study, using 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid as an example.

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Ligand | The molecule being docked. | 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | rri.res.innih.gov |

| Receptor | The protein target. | SARS-CoV-2 Omicron Variant (PDB: 8BEC) | rri.res.innih.gov |

| Binding Affinity | The calculated strength of the ligand-receptor interaction. | -7.6 kcal/mol | rri.res.innih.gov |

| Key Interactions | Specific bonds formed between the ligand and protein residues. | Conventional H-bond, π-donor H-bonds | nih.gov |

Hirshfeld Surface Analysis and Quantum Chemical Topology for Understanding Solid-State Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in relation to its neighbors, providing a detailed understanding of how molecules pack in the solid state.

For related benzyloxy-biphenyl compounds, Hirshfeld analysis has revealed the dominant role of specific interactions. nih.gov In one case, the major contributions to the crystal structure came from H⋯H (36.2%), C⋯H/H⋯C (33.8%), and O⋯H/H⋯O (12.1%) contacts. nih.gov In another, the contributions were H⋯H (39.7%), H⋯C (39.0%), and H⋯O (18.0%). rri.res.innih.gov These findings demonstrate that hydrogen-based contacts are paramount to the stability of the crystal structure. A similar analysis of this compound would quantify the contributions of its specific functional groups to its solid-state architecture.

Table 3: Representative Contributions to Hirshfeld Surface for Related Biphenyl Structures This table compares the percentage of intermolecular contacts from Hirshfeld surface analyses of two different benzyloxy-biphenyl derivatives.

| Intermolecular Contact | Contribution in Compound A (%) nih.gov | Contribution in Compound B (%) rri.res.innih.gov |

|---|---|---|

| H⋯H | 36.2 | 39.7 |

| C⋯H/H⋯C | 33.8 | 39.0 |

| O⋯H/H⋯O | 12.1 | 18.0 |

| N⋯H/H⋯N | 10.1 | N/A |

| C⋯C | 5.0 | N/A |

Investigation of Axial Chirality and Atropisomerism in Biphenyl Systems

Biphenyl systems can exhibit a special type of stereoisomerism known as atropisomerism, which arises from hindered rotation around the single bond connecting the two phenyl rings. pharmaguideline.com If the rotation is sufficiently restricted by bulky substituents, and the substitution pattern is asymmetric, the molecule can exist as a pair of stable, non-superimposable mirror images (enantiomers). youtube.com This phenomenon is also called axial chirality because the chirality exists along the axis of the biphenyl bond rather than at a chiral center. pharmaguideline.comchiralpedia.com

The stability of atropisomers depends on the energy barrier to rotation. For atropisomerism to be observed, substituents, particularly in the ortho positions, must be large enough to create a significant steric clash. pharmaguideline.com While this compound has substituents in the meta positions, the benzyloxy and methyl groups still influence the rotational energy barrier. Computational studies would be essential to calculate this barrier. Quantum mechanical methods can predict the rotational energy profile and determine whether the conformers of this compound can be isolated at room temperature or if they interconvert rapidly. scilit.com This is crucial, as different atropisomers can have vastly different biological activities. nih.gov

Cheminformatic Analysis of Skeletal Diversification and Chemical Space Exploration

Cheminformatics involves the use of computational tools to analyze large datasets of chemical compounds, helping to explore "chemical space" and guide the synthesis of new molecules with desired properties. For a scaffold like this compound, cheminformatic analysis would place it within the context of thousands of other known compounds.

This analysis can be used for several purposes. By comparing the structure to public and private databases, researchers can identify compounds with similar skeletons that have known biological activities or other properties. This can suggest potential applications for this compound. Furthermore, in silico tools can predict properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET), helping to assess the "drug-likeness" of the compound before committing to expensive laboratory synthesis and testing. semanticscholar.orgnih.gov By generating and analyzing virtual libraries of related biphenyl derivatives, cheminformatics can guide skeletal diversification efforts to optimize for specific activities while maintaining favorable physicochemical properties.

Research Applications and Chemical Utility of 3 Benzyloxy 3 Methyl 1,1 Biphenyl

Role as a Key Intermediate in Complex Organic Synthesis

The unique substitution pattern of 3-(Benzyloxy)-3'-methyl-1,1'-biphenyl makes it a valuable precursor in the construction of diverse molecular architectures. The benzyloxy group can be readily deprotected to reveal a hydroxyl group, providing a handle for further functionalization, while the methyl group can be modified or can influence the conformational properties of the biphenyl (B1667301) system.

The synthesis of functionalized biaryl compounds is a central theme in modern organic chemistry. researchgate.net Methodologies for creating these structures often involve transition-metal-catalyzed cross-coupling reactions or transition-metal-free benzannulation approaches. researchgate.net The this compound core can be incorporated into these synthetic strategies to generate a variety of polyfunctionalized biaryls. researchgate.net For instance, the benzyloxy group serves as a protected phenol (B47542), which can be unmasked at a later synthetic stage to introduce new functionalities or to participate in intramolecular reactions. This strategic protection is crucial in multi-step syntheses where the reactivity of a free hydroxyl group would interfere with other chemical transformations.

The synthesis of biaryl derivatives is of significant interest in medicinal chemistry. For example, benzyloxyphenyl moieties are common structures in potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the therapy of Parkinson's disease. nih.gov While not directly reporting on this compound, the synthesis and evaluation of various biaryl derivatives underscore the importance of the benzyloxy-biaryl structural motif. nih.gov

Furthermore, the development of novel, one-pot, multi-component reactions for biaryl formation highlights the continuous effort to create diverse and complex molecules efficiently. researchgate.net These methods often allow for the introduction of various functional groups onto the aromatic rings of biaryls, and a precursor like this compound could be envisioned as a starting material in such transformations.

A continuous flow protocol for preparing functionalized biaryl compounds has been developed using a benzyne intermediate, which can be employed in the synthesis of ligands for Buchwald-Hartwig cross-coupling reactions. usc.edubohrium.com This demonstrates the advanced synthetic techniques available for constructing complex biaryl systems where substituted biphenyls are key components.

Table 1: Examples of Synthetic Methodologies for Functionalized Biaryls

| Method | Description | Potential Relevance to this compound |

| Transition-Metal-Free Benzannulation | A one-pot, three-component reaction to form polyfunctionalized biaryls from simple starting materials. researchgate.net | Could be adapted to synthesize derivatives of this compound. |

| Suzuki Coupling Reaction | A palladium-catalyzed cross-coupling reaction of an organoboron compound with an aryl halide. | A common method for the initial synthesis of the this compound scaffold. |

| Continuous Flow Synthesis via Benzyne | In situ generation of a benzyne intermediate for the rapid synthesis of functionalized biaryls. usc.edubohrium.com | Could potentially be used to further functionalize the biphenyl core. |

| Nucleophilic Aromatic Substitution | A cascade reaction involving N-arylhydroxylamines to produce highly functionalized biaryls. sci-hub.se | Offers a transition-metal-free route to complex biaryl structures. |

The rigid core of the biphenyl unit is a common feature in liquid crystalline materials. tcichemicals.comtcichemicals.com The properties of these materials, which are crucial for display technologies and other optoelectronic applications, are highly dependent on the nature and position of the substituents on the biphenyl rings. The introduction of a benzyloxy group can influence the mesomorphic properties of these materials. nih.govresearchgate.net

Research into new liquid-crystalline compounds often involves the synthesis of molecules with a central biphenyl core and terminal flexible chains. The this compound structure provides a bent core, which can lead to the formation of specific mesophases. Studies on bent-shaped liquid crystals based on substituted benzoic acids have shown that the molecular structure dictates the resulting columnar, lamellar, or nematic phases. researchgate.net

The benzyloxy group, in particular, has been shown to affect the mesomorphic behavior of Schiff base liquid crystals, leading to the formation of more ordered smectic phases over a wider temperature range. nih.gov This highlights the potential of incorporating the this compound unit into the design of new liquid crystals with tailored properties.

Table 2: Influence of Substituents on Liquid Crystal Properties

| Substituent Group | Effect on Liquid Crystal Properties | Reference |

| Benzyloxy Group | Can increase the melting point and promote the formation of more ordered smectic phases. | nih.gov |

| Cyano Group | Commonly used in cyanobiphenyls, which exhibit low viscosity and low voltage operation, making them suitable for display applications. | tcichemicals.com |

| Alkyl Chains | The length and branching of terminal alkyl chains significantly influence the type and stability of the mesophase. | researchgate.net |

Fluorescent probes are essential tools for sensing and imaging in biological and chemical systems. nih.gov The biphenyl scaffold can serve as the core of a fluorophore, with its photophysical properties being tuned by the attached substituents. The benzyloxy group can act as an electron-donating group, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule, a common mechanism in the design of "turn-on" or ratiometric fluorescent probes. nih.gov

While direct integration of this compound into a specific fluorophore is not detailed in the provided context, the general principles of fluorophore design suggest its potential utility. The synthesis of various heterocyclic and aromatic compounds as fluorescent probes for detecting specific analytes is a vibrant area of research. nih.gov The versatility of the this compound intermediate allows for its potential incorporation into such systems, where the benzyloxy group could be part of the fluorophore or the recognition unit.

Exploration of Novel Chemical Reactivity and Catalysis

The study of this compound and related compounds also contributes to a deeper understanding of fundamental chemical processes, including reaction mechanisms and catalysis.

The synthesis of substituted biphenyls is a cornerstone of organic chemistry, and the mechanisms of these reactions are of continuous interest. The formation of the biphenyl bond, often through cross-coupling reactions, involves complex catalytic cycles. Studying the synthesis of specifically substituted biphenyls like this compound can provide insights into the steric and electronic effects of substituents on the reaction outcome.

The benzyl (B1604629) ether group is a widely used protecting group in organic synthesis due to its stability under various conditions. orgsyn.org The methods for its introduction and cleavage are well-established, and understanding the reactivity of the benzyloxy group in the context of the biphenyl system is crucial for its strategic use in multi-step synthesis.

Kinetic studies are essential for optimizing reaction conditions and understanding the performance of catalysts. A kinetic study on the synthesis of 4-(Benzyloxy)biphenyl using a multi-site phase-transfer catalyst and ultrasonication demonstrated the application of pseudo-first-order kinetics to describe the reaction. i-scholar.in This study highlighted how factors like sonication can enhance reaction rates and yields. i-scholar.in Similar kinetic investigations into the synthesis of this compound could lead to more efficient and scalable synthetic routes.

The study of reaction kinetics is also crucial in fields like hydroformylation, where the performance of catalysts is paramount. researchgate.net While not directly related to biphenyl synthesis, these studies provide a framework for how kinetic analysis can be applied to understand and improve catalytic processes.

Design and Development of Analogues for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The core structure of this compound provides a versatile template for the design and synthesis of analogues aimed at exploring structure-activity relationships (SAR). In chemical biology and medicinal chemistry, SAR studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the structure of analogues and assessing their effects on biological targets, researchers can identify the key chemical features responsible for their activity.

In the context of biphenyl derivatives, research has shown that modifications at various positions of the biphenyl rings can significantly impact biological efficacy. For instance, a study involving biphenylaminoquinoline derivatives with benzyloxy substituents explored their cytotoxic activities against cancer cell lines. nih.gov In this research, analogues were synthesized with diversified substituents attached to the benzyloxy group at either the meta or para position of the biphenyl ring to investigate the SAR. nih.gov

One notable study synthesized a series of biphenyl carboxylic acids to evaluate their in vitro anticancer activity against human breast cancer cell lines (MCF-7 & MDA-MB-231). ajgreenchem.com An analogue featuring a benzyloxy group, 1-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid, demonstrated potent activity against both cell lines, highlighting the importance of this functional group. ajgreenchem.com The findings from such studies are crucial for designing more potent and selective therapeutic agents.

The general approach for generating analogues for SAR studies often involves common synthetic strategies like the Suzuki-Miyaura cross-coupling reaction. This method allows for the efficient combination of different boronic acids and aryl halides to create a library of biphenyl derivatives with varied substitution patterns. ajgreenchem.com

| Compound/Analogue | Modification | Biological Target/Model | Observed Activity | Reference |

|---|---|---|---|---|

| [3,3']biphenylaminoquinoline derivative 7j | Incorporation of a quinoline core and a benzyloxy substituent on the biphenyl structure. | SW480, DU145, MDA-MB-231, and MiaPaCa-2 cancer cell lines. | Displayed potent cytotoxicity with IC50 values of 1.05 μM, 0.98 μM, 0.38 μM, and 0.17 μM, respectively. researchgate.net | nih.govresearchgate.net |

| 1-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid (3j) | Addition of a cyclopropane-1-carboxylic acid group to the benzyloxy-biphenyl scaffold. | MCF-7 & MDA-MB-231 human breast cancer cell lines. | Showed potent activity with IC50 values of 9.92 ± 0.97 µM (MCF-7) and 9.54 ± 0.85 µM (MDA-MB-231). ajgreenchem.com | ajgreenchem.com |

Strategic Importance of Benzyloxy Protection and Deprotection in Multi-Step Syntheses

In the multi-step synthesis of complex molecules, including derivatives of this compound, protecting groups are essential tools to ensure chemoselectivity. wikipedia.org The hydroxyl group is highly reactive and often needs to be masked to prevent unwanted side reactions during subsequent synthetic steps. google.com The benzyl group is widely used as a robust protecting group for alcohols and phenols due to its stability under a wide range of reaction conditions. wikipedia.org

Protection: The hydroxyl group is converted into a benzyl ether, such as the benzyloxy group in the title compound. This is typically achieved through a Williamson ether synthesis, where an alkoxide or phenoxide reacts with benzyl bromide or benzyl chloride in the presence of a base. commonorganicchemistry.com For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate can be used for protection under acidic conditions. organic-chemistry.org

Deprotection: The removal of the benzyl protecting group is a critical step to unveil the hydroxyl functionality at the desired stage of a synthesis. The most common method for deprotection is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas (H2). commonorganicchemistry.comjk-sci.com This reaction is generally clean and efficient, yielding the deprotected alcohol and toluene as a byproduct. organic-chemistry.org

Alternative deprotection methods have been developed for substrates with functional groups that are sensitive to hydrogenation, such as alkenes or alkynes. These methods include:

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for electron-rich systems like p-methoxybenzyl (PMB) ethers. wikipedia.orggoogle.comorganic-chemistry.org

Strong Acids: Cleavage of benzyl ethers is also possible using strong acids, though this method is limited to acid-stable substrates. organic-chemistry.org

Transfer Hydrogenation: Using a hydrogen donor like 1,4-cyclohexadiene or ammonium formate in the presence of a catalyst can be a milder alternative to using H2 gas. organic-chemistry.orgjk-sci.com

A practical example of this strategy is seen in the synthesis of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate for the drug eltrombopag. In this synthesis, a 6-bromo-2-nitrophenol was first protected as a benzyl ether before undergoing a Suzuki coupling reaction. The final step involved the removal of the benzyl group via hydrogenation with a Pd/C catalyst. cjph.com.cn

| Process | Reagent/Condition | Typical Substrate | Notes | Reference |

|---|---|---|---|---|

| Protection | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) with a base (e.g., NaH) | Alcohols, Phenols | Standard Williamson ether synthesis. | commonorganicchemistry.comorganic-chemistry.org |

| Protection | Benzyl trichloroacetimidate with an acid catalyst | Base-sensitive substrates | Allows protection under acidic conditions. | organic-chemistry.org |

| Deprotection | H₂, Pd/C | Benzyl ethers | Most common method; known as catalytic hydrogenolysis. | commonorganicchemistry.comjk-sci.com |

| Deprotection | DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) | p-Methoxybenzyl (PMB) ethers, some benzyl ethers | Oxidative deprotection. | google.comorganic-chemistry.org |

| Deprotection | 1,4-Cyclohexadiene, Pd/C | Substrates with other reducible groups | Mild hydrogen transfer hydrogenation. | organic-chemistry.orgjk-sci.com |

Development of Stereoselective Synthetic Routes for Chiral Biphenyl Derivatives

The axially chiral biphenyl structural motif is a prominent feature in many biologically active natural products and is crucial in the design of chiral ligands for asymmetric catalysis. nih.gov While this compound is not inherently chiral, it serves as a scaffold for the synthesis of more complex, chiral derivatives. The development of stereoselective routes to access enantiomerically pure biphenyls is a significant area of research.

Atropisomerism in biphenyls arises from hindered rotation around the aryl-aryl single bond, which requires the presence of bulky ortho-substituents on both rings. nih.gov The synthesis of these tetra-ortho-substituted biaryls with high stereoselectivity is a considerable challenge. researchgate.net

Several key strategies have been developed for the asymmetric synthesis of chiral biphenyls:

Asymmetric Cross-Coupling Reactions: The Suzuki-Miyaura reaction is a powerful tool for constructing the biaryl bond. By employing chiral ligands, typically chiral phosphines, with a palladium catalyst, it is possible to achieve enantioselective coupling of aryl boronic acids with aryl halides. nih.govresearchgate.net For example, KenPhos and BoPhoz-type ligands have demonstrated high enantioselectivity in the synthesis of axially chiral biaryls. nih.govresearchgate.net

Atropdiastereoselective Coupling: This approach involves coupling two chiral precursors. For instance, the Ullmann coupling of chiral phosphine oxide precursors has been used to create chiral biphenyl diphosphine ligands. While this method can achieve high diastereoselectivity, separation of the resulting diastereomers may still be necessary. nih.gov

Chiral Resolution: A classical approach involves synthesizing the racemic biphenyl derivative and then separating the enantiomers. This can be accomplished using chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent. acs.org

Catalytic Enantioselective C-H Functionalization: More recent methods focus on the direct, atroposelective C-H bond activation and functionalization of arenes, catalyzed by transition metals like rhodium in the presence of a chiral ligand. researchgate.net

These synthetic methodologies provide access to a wide array of enantioenriched biphenyl compounds that are valuable as chiral ligands, catalysts, and building blocks for biologically active molecules. chemrxiv.org

Q & A

Basic: What are the standard synthetic routes for preparing 3-(Benzyloxy)-3'-methyl-1,1'-biphenyl, and what key reaction conditions are critical for yield optimization?

Methodological Answer:

Synthesis typically involves Suzuki-Miyaura cross-coupling between halogenated benzyloxy precursors and methyl-substituted boronic acids. Key steps include:

- Protection of hydroxyl groups : Benzyl ether formation using benzyl bromide under basic conditions (e.g., NaH or K₂CO₃) .

- Cross-coupling : Optimizing catalyst systems (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and solvent polarity (toluene/ethanol mixtures) to enhance regioselectivity .

- Deprotection : Selective removal of benzyl groups via hydrogenolysis (H₂/Pd-C) or acidic conditions (HCl/MeOH) .

Critical factors : Temperature control (60–80°C for coupling), stoichiometric ratios (1:1.2 aryl halide:boronic acid), and inert atmosphere (N₂/Ar) to prevent catalyst poisoning .

Advanced: How can researchers resolve contradictions in NMR spectral data when assigning substituent positions in poly-substituted biphenyl systems?

Methodological Answer:

Contradictions arise due to overlapping signals or dynamic exchange processes. Strategies include:

- 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton and proton-carbon couplings to confirm connectivity. For example, HMBC can identify long-range coupling between benzyloxy protons and the biphenyl backbone .

- Variable-temperature NMR : Resolve signal splitting caused by rotational barriers in hindered biphenyl systems .

- Computational modeling : Compare experimental chemical shifts with density functional theory (DFT)-predicted values to validate assignments .

Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] for C₂₀H₁₈O₂ requires 290.1307 Da) .

- FT-IR spectroscopy : Identify benzyl ether (C-O-C stretch at ~1100 cm⁻¹) and biphenyl C-H out-of-plane bends (~800 cm⁻¹) .

- X-ray crystallography : Resolve solid-state conformation and validate regiochemistry .

Advanced: What strategies are effective in enhancing the regioselectivity of benzyloxy group introduction in asymmetric biphenyl frameworks?

Methodological Answer:

- Directed ortho-metalation : Use directing groups (e.g., methoxy or amides) to position benzyloxy groups via lithiation-electrophilic trapping sequences .

- Transition-metal catalysis : Pd-catalyzed C–H activation to functionalize specific positions (e.g., Pd(OAc)₂ with pivalic acid as a co-catalyst) .

- Protecting group tactics : Temporarily block reactive sites with TBS or MOM groups to direct benzylation to desired positions .

Basic: How can researchers assess the potential biological activity of this compound derivatives?

Methodological Answer:

- In vitro assays : Screen for antimicrobial activity using microdilution (MIC against S. aureus or E. coli) or antioxidant capacity via DPPH radical scavenging .

- Enzyme inhibition studies : Test interactions with cyclooxygenase (COX-2) or kinases using fluorescence polarization assays .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .